Lithium triethylborohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reducing Agent

One of the primary applications of Lithium triethylhydroborate is as a reducing agent. Its ability to readily donate a hydride ion (H⁻) makes it valuable in various organic synthesis reactions. Studies have shown its effectiveness in:

- Reductive dehalogenation: LiEt₃BH can selectively remove halogen atoms (Cl, Br, I) from organic molecules, converting them to C-H bonds. This is crucial for creating specific functional groups in organic compounds (Source: ).

- Hydroboration: LiEt₃BH reacts with alkenes (C=C double bonds) to form organoboranes. These organoboranes are versatile intermediates used in further organic transformations (Source).

Synthesis of Organolithium Compounds

Lithium triethylhydroborate serves as a precursor for synthesizing other organometallic reagents, particularly organolithium compounds. Due to its strong Lewis acid-base adduct formation with certain Lewis acids, it facilitates the generation of organolithium compounds from alkyl halides (R-X) (Source: ). Organolithium compounds are powerful nucleophiles used in various synthetic strategies.

Potential Applications in Other Fields

While the research is still in its early stages, Lithium triethylhydroborate shows promise in other scientific areas:

- Hydrogen Storage: The ability of LiEt₃BH to release hydrogen gas upon hydrolysis makes it a potential candidate for hydrogen storage applications. However, further research is needed to improve its efficiency and cyclability (Source).

- Antibacterial Properties: Limited studies suggest that LiEt₃BH might possess antibacterial properties due to its ability to disrupt bacterial cell membranes. More research is necessary to understand its mechanism of action and potential for development as an antibiotic.

Lithium triethylborohydride is a colorless, pyrophoric liquid with the chemical formula LiBH(CH2CH3)3. It is highly reactive with water, alcohols, and acids, releasing flammable hydrogen gas . The compound's structure contributes to its strong reducing properties, with the boron-hydrogen bond being highly polarized due to the electronegativity difference between boron and hydrogen .

Lithium triethylborohydride is an exceptionally powerful nucleophile and reducing agent in organic synthesis . It rapidly reduces various functional groups:

- Aldehydes and ketones are quickly converted to alcohols .

- Esters, acid chlorides, and acid anhydrides are reduced to alcohols .

- Tertiary amides are transformed into alcohols .

- Disulfides are reduced to thiols .

The compound also promotes the generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones, which can be applied in aldol-type self-condensation and aldol reactions .

While lithium triethylborohydride itself is not directly used in biological systems due to its high reactivity, its reducing capabilities make it valuable in the synthesis of biologically active compounds. For instance, it can be used to produce alcohols and thiols, which are important functional groups in many bioactive molecules.

Lithium triethylborohydride is most commonly produced by the reaction between lithium hydride (LiH) and triethylborane (Et3B) :

LiH + Et3B → LiBH(CH2CH3)3

This reaction yields approximately 99% of the desired product. The resulting solution is typically filtered to remove any excess lithium hydride, resulting in a crystal-clear solution .

- Organic Synthesis: Lithium triethylborohydride is extensively used in the reduction of various functional groups in organic chemistry .

- Deoxygenation: Primary alcohols can be deoxygenated cleanly and in good yields by reducing their derived diphenyl phosphate esters with lithium triethylborohydride in tetrahydrofuran at room temperature .

- Aziridine Synthesis: The compound is used in the synthesis of (RS,R)-N-(tert-butylsulfinyl)aziridine with good yields and diastereoselectivity .

- Sulfur Introduction: Lithium triethylborohydride can be used to introduce sulfur into organic molecules via the reduction of elemental sulfur (S8) .

Lithium triethylborohydride interacts strongly with water, alcohols, and acids, leading to violent and exothermic reactions. These reactions release flammable hydrogen gas and pyrophoric triethylborane vapor, which can ignite spontaneously . Due to its high reactivity, the compound must be handled with extreme caution and under inert atmosphere conditions.

Similar Compounds

Lithium triethylborohydride is part of a family of borohydride reducing agents. Some similar compounds include:

- Sodium borohydride (NaBH4)

- Lithium aluminum hydride (LiAlH4)

- Lithium borohydride (LiBH4)

- Sodium triacetoxyborohydride (NaBH(OAc)3)

Lithium triethylborohydride stands out among these compounds due to its exceptional reducing power and selectivity . It is considered a "super hydride" because of its ability to rapidly reduce a wide range of functional groups with high yields . Compared to other borohydrides, lithium triethylborohydride often exhibits faster reaction rates and can reduce functional groups that are resistant to other reducing agents .

Molecular Geometry and Bonding Characteristics

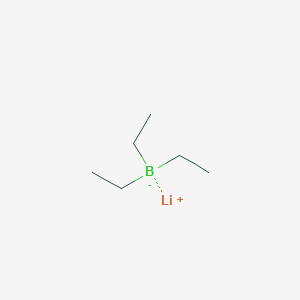

Lithium triethylborohydride exhibits a well-defined tetrahedral geometry around the central boron atom, with three ethyl groups and one hydrogen atom occupying the four corners of the tetrahedron [1]. The compound consists of a central boron atom bonded to three ethyl groups (C₂H₅) and one hydrogen atom, with a lithium cation (Li⁺) balancing the negative charge on the borohydride anion [1]. The lithium cation interacts with the negatively charged borohydride unit through an ionic bond [1].

The molecular formula of lithium triethylborohydride can be written as Li(C₂H₅)₃BH or LiEt₃BH, with variations in reported molecular weights ranging from 102.92 to 105.95 g/mol depending on the exact molecular formula representation [2] [3] [4] [5]. The compound is characterized by its exceptionally powerful reducing capabilities, surpassing both lithium borohydride and lithium aluminum hydride in reducing strength [2] [6].

Crystallographic Data and Solid-State Behavior

Lithium triethylborohydride crystallizes with distinct structural characteristics depending on the solvent system. In tetrahydrofuran solutions, the compound exhibits stability and adopts a specific crystal arrangement [7]. The solid-state structure has been reported to crystallize with a monoclinic crystal system when prepared as a 1.0 M solution in tetrahydrofuran, displaying an orange coloration [7].

The compound demonstrates varying melting point behaviors across different studies. Crystallographic data indicates melting points ranging from 66-67°C according to Binger's work, while Brown and colleagues reported melting points of 78-83°C with decomposition [3] [4] [8]. These variations in melting point data suggest potential polymorphic behavior or differences in sample purity and preparation methods.

Physical state descriptions indicate that lithium triethylborohydride can exist as colorless crystals, white needles from benzene, or as a colorless to yellow liquid depending on preparation conditions [4] [6]. The density of the compound is consistently reported as 0.892 g/mL at 25°C [3] [5] [9].

Thermodynamic Stability in Different Solvent Systems

Lithium triethylborohydride demonstrates remarkable thermodynamic stability in specific solvent environments, particularly in tetrahydrofuran systems. Tetrahydrofuran solutions of lithium triethylborohydride exhibit exceptional stability when stored under nitrogen atmosphere, remaining stable indefinitely in the absence of moisture and air [2] [10]. The compound forms stable tetrahydrofuran complexes that maintain their reducing power over extended periods [11].

| Solvent System | Stability Characteristics | Temperature Range |

|---|---|---|

| Tetrahydrofuran | Indefinite stability under nitrogen | Room temperature to 25°C |

| Benzene | Moderate solubility | Room temperature |

| Toluene | Moderate solubility | Room temperature |

| n-Hexane | Moderate solubility | Room temperature |

The thermodynamic stability is severely compromised upon exposure to moisture or air, where the compound undergoes rapid decomposition [4] [10]. This air and moisture sensitivity necessitates careful handling and storage under inert atmosphere conditions. The compound reacts violently with water, releasing hydrogen gas through hydrolysis reactions [10] [12].

In ethereal solvents, lithium triethylborohydride maintains good solubility and stability characteristics. The compound is miscible with tetrahydrofuran and benzene, showing moderate solubility in toluene and n-hexane [3] [8]. These solvent compatibility characteristics make tetrahydrofuran the preferred medium for commercial formulations and synthetic applications.

Spectroscopic Fingerprints (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for lithium triethylborohydride identification and characterization. In ¹H nuclear magnetic resonance spectra, the compound exhibits characteristic signals corresponding to the ethyl groups and the borohydride hydrogen [13] [14]. The ethyl groups display typical triplet and quartet patterns, with the CH₃ groups appearing as triplets around 1.18-1.62 ppm and CH₂ groups as quartets around 2.64-2.87 ppm [15] [13].

¹³C nuclear magnetic resonance spectroscopy reveals carbon signals corresponding to the ethyl substituents attached to the boron center [13] [14]. The carbon atoms directly bonded to boron show characteristic chemical shifts influenced by the electron-deficient nature of the boron center. Typical ¹³C nuclear magnetic resonance chemical shifts for the ethyl carbons appear in the aliphatic region, with CH₃ carbons around 16-17 ppm and CH₂ carbons around -4 to -5 ppm [15].

Infrared Spectroscopy

Infrared spectroscopy provides critical vibrational fingerprints for lithium triethylborohydride identification. The most diagnostic feature is the strong boron-hydrogen stretching vibration, which appears as a characteristic absorption around 2020 cm⁻¹ [16]. This frequency is distinctive for trialkylborohydride compounds and serves as a primary identification marker.

The compound also exhibits carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, corresponding to the methyl and ethyl groups [17]. Additional characteristic absorptions include boron-hydrogen bending modes and carbon-carbon stretching vibrations that provide structural confirmation.

Infrared spectroscopic analysis of lithium triethylborohydride in various reaction products confirms the presence of characteristic borohydride functionalities through the retention of diagnostic boron-hydrogen stretching frequencies [18] [19].

Mass Spectrometry

Mass spectrometry analysis of lithium triethylborohydride provides molecular weight confirmation and fragmentation patterns characteristic of organoborane compounds. The molecular ion peak appears at m/z values corresponding to the molecular weight range of 102.92-105.95, depending on the exact isotopic composition [20] [21] [22] [23].

Fragmentation patterns in mass spectrometry typically involve loss of ethyl groups and hydrogen atoms, producing characteristic fragment ions that confirm the triethylborohydride structure. The presence of boron isotopes (¹⁰B and ¹¹B) creates distinctive isotope patterns in the mass spectrum, providing additional structural confirmation.

The exact mass determination through high-resolution mass spectrometry confirms the molecular formula and provides precise mass measurements for compound identification. Reported exact masses include 106.150510 for specific isotopic compositions [24] [5].

Conventional Synthesis from Lithium Hydride and Triethylborane

The most widely employed method for the preparation of lithium triethylborohydride involves the direct reaction between lithium hydride and triethylborane in tetrahydrofuran solvent [1] [2] [3]. This fundamental synthesis proceeds through a straightforward addition reaction according to the following stoichiometric equation:

LiH + Et₃B → LiEt₃BH

The reaction mechanism involves the nucleophilic attack of the hydride ion from lithium hydride on the electron-deficient boron center of triethylborane [1] [4]. This process results in the formation of a stable tetrahydrofuran complex that exhibits remarkable stability when maintained under anhydrous conditions and inert atmosphere protection [1] [3].

The conventional synthesis demonstrates exceptional efficiency under mild reaction conditions. The reaction typically proceeds at room temperature with quantitative conversion achieved within several hours [1] [5]. The tetrahydrofuran solvent serves dual functions as both reaction medium and coordinating ligand, forming a stable solvated complex that prevents decomposition and enhances the shelf life of the final product [1] [2].

Detailed experimental procedures indicate that the reaction mixture should be maintained under nitrogen atmosphere throughout the synthesis to prevent moisture contamination [5]. The resulting solution exhibits a colorless to light gray appearance and demonstrates indefinite stability when properly stored under inert conditions [1] [2] [4]. This synthesis method consistently yields products with purities ranging from 90 to 95 percent, making it the preferred approach for both laboratory and industrial applications [4].

| Synthesis Method | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Scale |

|---|---|---|---|---|---|

| Conventional LiH + Triethylborane | LiH + Et₃B | Tetrahydrofuran (THF) | Room Temperature | 90-95 | Laboratory |

| Alternative via Lithium Aluminium Hydride | LiAlH₄ + Et₃B + Triethylenediamine | Tetrahydrofuran (THF) | Room Temperature | Not specified | Laboratory |

| Alternative via tert-Butyllithium | t-BuLi + Et₃B | Tetrahydrofuran (THF) | Room Temperature | Not specified | Laboratory |

| Industrial Scale (Modified Conventional) | LiH + Et₃B (Large Scale) | Tetrahydrofuran (THF) | Room Temperature | 90-95 | Industrial |

| Potassium Borohydride Exchange Method | KBH₄ + LiCl | Tetrahydrofuran (THF) | 67 (Reflux) | 90 | Industrial Alternative |

Industrial-Scale Production Protocols

Industrial-scale production of lithium triethylborohydride follows modified versions of the conventional synthesis methodology with enhanced process controls and optimized reaction parameters [6] [7]. Commercial manufacturing operations typically employ continuous or semi-batch processes capable of producing quantities ranging from one to one hundred kilograms per batch [4] [8].

The industrial synthesis utilizes high-purity lithium hydride produced through the direct combination of lithium metal with hydrogen gas at elevated temperatures between 700 and 900 degrees Celsius [6] [9]. This preliminary step ensures the availability of highly reactive lithium hydride suitable for subsequent triethylborohydride formation [6]. The commercial production of lithium hydride involves specialized equipment including low-carbon iron crucibles enclosed within highly alloyed scale-resistant steel vessels [6].

Large-scale triethylborane production requires specialized handling protocols due to the pyrophoric nature of the starting materials [6]. Industrial facilities employ automated dosing systems and continuous monitoring of reaction parameters including temperature, pressure, and composition throughout the synthesis process [8]. The reaction vessels are equipped with efficient mixing systems to ensure homogeneous distribution of reactants and optimal heat transfer [10] [11].

Quality control measures in industrial production include real-time monitoring of hydrogen evolution to track reaction progress [8]. Volumetric determination of evolved hydrogen gas provides quantitative assessment of reaction completion and product yield [8]. Commercial specifications typically require lithium triethylborohydride concentrations between 1.0 and 1.7 molar in tetrahydrofuran with overall purities exceeding 98 percent [4] [12] [8].

The industrial production process incorporates sophisticated purification steps including filtration systems designed to remove insoluble impurities and moisture control protocols to maintain anhydrous conditions [8]. Storage and packaging operations utilize specialized nitrogen-flushed containers and moisture-proof sealing systems to preserve product integrity during transportation and storage [4] [8].

Purification Techniques and Quality Control

The purification of lithium triethylborohydride requires specialized analytical methods and quality control protocols designed to ensure product purity and stability [8]. Primary purification techniques focus on the removal of unreacted starting materials, byproducts, and moisture contamination that can significantly impact the reducing performance of the final product [4].

Volumetric hydride analysis represents the gold standard for determining the active hydride content in lithium triethylborohydride solutions [8]. This quantitative method involves controlled hydrolysis of measured aliquots followed by precise measurement of evolved hydrogen gas volume [8]. The technique provides accuracy within one percent and serves as the primary quality control method for commercial production [8].

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment [13] [14]. Boron-11 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts at negative 13.0 parts per million appearing as a doublet with coupling constants of 68 hertz [13]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic ethyl group patterns that confirm structural integrity and detect potential impurities [15] [14].

Infrared spectroscopy serves as a routine analytical tool for functional group identification and purity verification [13]. The boron-hydrogen stretching frequency appears at 2020 wavenumbers and provides immediate confirmation of the hydride functionality [13]. Changes in the intensity or position of this absorption band indicate potential degradation or contamination [13].

Gas chromatographic analysis enables detection of organic impurities at parts-per-million levels [4]. This technique proves particularly valuable for identifying residual tetrahydrofuran, unreacted triethylborane, or organic degradation products that may accumulate during storage [4]. High-resolution mass spectrometry provides additional confirmation of molecular composition and detection of trace impurities [15].

Water content analysis represents a critical quality control parameter due to the extreme moisture sensitivity of lithium triethylborohydride [16] [8]. Karl Fischer titration or other moisture determination methods must demonstrate water levels below specified limits to ensure product stability and performance [17] [16]. Commercial specifications typically require water content below 50 parts per million [8].

| Method | Purpose | Detection Range/Sensitivity | Industry Standard |

|---|---|---|---|

| Volumetric Hydride Analysis | Active hydride content determination | Quantitative (±1%) | Primary method |

| ¹¹B NMR Spectroscopy | Structural confirmation and purity | δ -13.0 ppm (doublet) | Routine analysis |

| ¹H NMR Spectroscopy | Structural confirmation | Characteristic ethyl patterns | Structure verification |

| Infrared Spectroscopy | B-H bond identification | 2020 cm⁻¹ (B-H stretch) | Functional group identification |

| Gas Chromatography | Impurity detection | ppm level impurities | Trace analysis |

| Water Content Analysis | Moisture level monitoring | ppm water content | Critical parameter |

| Solution Filtration | Removal of insoluble impurities | Visual clarity | Standard procedure |

| Crystallization (Pure Form) | Purification of solid form | High purity crystals | Research grade only |

Alternative Preparation Routes Using Lithium Aluminium Hydride or tert-Butyllithium

Alternative synthetic approaches to lithium triethylborohydride have been developed to address specific research requirements or overcome limitations associated with conventional preparation methods [18]. These alternative routes typically involve different starting materials or modified reaction conditions while maintaining the fundamental chemistry of hydride transfer to triethylborane [18].

The lithium aluminium hydride route involves the reaction of lithium aluminium hydride with triethylborane in the presence of triethylenediamine as a coordinating ligand [18]. This method provides access to lithium triethylborohydride without requiring pre-formed lithium hydride, potentially offering advantages in situations where lithium aluminium hydride is more readily available than lithium hydride [19] [20]. The triethylenediamine additive serves to stabilize intermediate complexes and facilitate clean conversion to the desired product [18].

Mechanistic studies suggest that the lithium aluminium hydride approach proceeds through initial coordination of triethylenediamine to the aluminium center, followed by hydride transfer to triethylborane [19] [21]. This pathway requires careful control of stoichiometry to prevent side reactions involving excess aluminium hydride species [19]. The resulting product exhibits identical chemical properties to material prepared via conventional routes, but may require additional purification steps to remove aluminium-containing byproducts [20] [21].

The tert-butyllithium alternative represents another viable synthetic approach, particularly valuable in research applications where strong organolithium bases are already in use [22] [23] [18]. This method typically involves initial formation of lithium hydride through reaction of tert-butyllithium with suitable hydrogen sources, followed by conventional triethylborane addition [22]. The highly reactive nature of tert-butyllithium requires specialized handling protocols and extremely dry reaction conditions [22] [23].

Experimental procedures using tert-butyllithium must account for the limited solvent compatibility of this reagent [23]. Tetrahydrofuran solutions of tert-butyllithium demonstrate half-lives of approximately 40 minutes at negative 20 degrees Celsius, necessitating rapid processing and careful temperature control [23]. Despite these challenges, the tert-butyllithium route can provide high-purity lithium triethylborohydride suitable for demanding synthetic applications [22].

Comparative evaluation of alternative preparation routes indicates that while the conventional lithium hydride plus triethylborane method remains optimal for most applications, specialized circumstances may favor alternative approaches [18]. Research laboratories equipped for handling sensitive organometallic reagents may find the lithium aluminium hydride or tert-butyllithium routes convenient for small-scale preparations [19] [20] [18]. However, industrial applications continue to rely primarily on the conventional synthesis due to its superior scalability, cost-effectiveness, and operational simplicity [6] [8].

| Parameter | Commercial Standard | Alternative Options |

|---|---|---|

| Typical Concentration | 1.0-1.7 M in THF | 20% w/w solution |

| Production Scale | 1-100 kg batches | Multi-kilogram scale |

| Solvent System | Anhydrous THF | Benzene (sodium salt) |

| Storage Temperature | -20°C under inert atmosphere | Freezer storage |

| Shelf Life | 12-24 months | Extended under proper conditions |

| Packaging | Moisture-proof containers | Nitrogen-flushed bottles |

| Quality Specification | 98-99% purity | Analytical grade available |

| Production Yield | 85-95% | Optimized conditions |

UNII

GHS Hazard Statements

H250 (17.65%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (54.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant